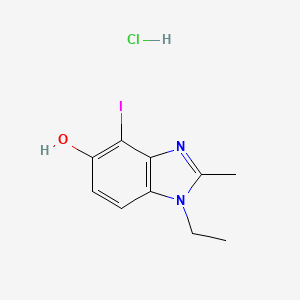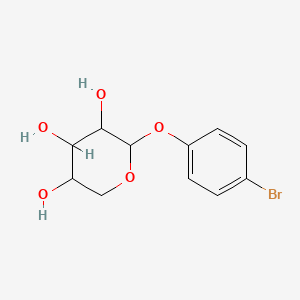![molecular formula C24H18N2O4S3 B5085363 dimethyl 2,2'-[2,5-thienediylbis(methylene)]bis(1,3-benzothiazole-6-carboxylate)](/img/structure/B5085363.png)
dimethyl 2,2'-[2,5-thienediylbis(methylene)]bis(1,3-benzothiazole-6-carboxylate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2,2'-[2,5-thienediylbis(methylene)]bis(1,3-benzothiazole-6-carboxylate), also known as DTBC, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. DTBC is a member of the benzothiazole family of compounds, which are known for their wide range of biological activities. The compound has been shown to exhibit potent anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of dimethyl 2,2'-[2,5-thienediylbis(methylene)]bis(1,3-benzothiazole-6-carboxylate) is not fully understood, but it is believed to work by inhibiting various cellular pathways involved in inflammation, oxidative stress, and cancer progression. dimethyl 2,2'-[2,5-thienediylbis(methylene)]bis(1,3-benzothiazole-6-carboxylate) has been shown to inhibit the activity of various enzymes involved in these pathways, including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and nuclear factor kappa B (NF-κB).
Biochemical and Physiological Effects:
dimethyl 2,2'-[2,5-thienediylbis(methylene)]bis(1,3-benzothiazole-6-carboxylate) has been shown to exhibit potent anti-inflammatory, antioxidant, and anticancer properties in various in vitro and in vivo studies. The compound has been shown to inhibit the production of various pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and reduce the levels of reactive oxygen species (ROS) in cells. dimethyl 2,2'-[2,5-thienediylbis(methylene)]bis(1,3-benzothiazole-6-carboxylate) has also been shown to induce apoptosis in various cancer cell lines, including breast, lung, and colon cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Dimethyl 2,2'-[2,5-thienediylbis(methylene)]bis(1,3-benzothiazole-6-carboxylate) has several advantages for lab experiments, including its high solubility in water and its ability to penetrate cell membranes. However, the compound has several limitations, including its relatively low stability and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on dimethyl 2,2'-[2,5-thienediylbis(methylene)]bis(1,3-benzothiazole-6-carboxylate), including:
1. Investigating the potential of dimethyl 2,2'-[2,5-thienediylbis(methylene)]bis(1,3-benzothiazole-6-carboxylate) as a therapeutic agent for various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
2. Studying the potential of dimethyl 2,2'-[2,5-thienediylbis(methylene)]bis(1,3-benzothiazole-6-carboxylate) as a chemopreventive agent for various types of cancer.
3. Investigating the mechanism of action of dimethyl 2,2'-[2,5-thienediylbis(methylene)]bis(1,3-benzothiazole-6-carboxylate) in more detail to better understand its biological effects.
4. Developing more stable analogs of dimethyl 2,2'-[2,5-thienediylbis(methylene)]bis(1,3-benzothiazole-6-carboxylate) with improved pharmacokinetic properties.
5. Studying the potential of dimethyl 2,2'-[2,5-thienediylbis(methylene)]bis(1,3-benzothiazole-6-carboxylate) as a therapeutic agent for various neurological disorders, such as Alzheimer's disease and Parkinson's disease.
In conclusion, dimethyl 2,2'-[2,5-thienediylbis(methylene)]bis(1,3-benzothiazole-6-carboxylate) is a promising compound with potent anti-inflammatory, antioxidant, and anticancer properties. Further research is needed to fully understand its mechanism of action and potential applications in various scientific fields.
Méthodes De Synthèse
Dimethyl 2,2'-[2,5-thienediylbis(methylene)]bis(1,3-benzothiazole-6-carboxylate) can be synthesized through a multistep process involving the reaction of various reagents. The most commonly used method involves the reaction of 2-aminothiophenol with 2-chloroacetic acid to form 2-(2-carboxyethylthio)aniline. This intermediate is then reacted with thionyl chloride to form 2-(2-chloroethylthio)aniline, which is further reacted with 2-mercaptobenzothiazole to form dimethyl 2,2'-[2,5-thienediylbis(methylene)]bis(1,3-benzothiazole-6-carboxylate).
Applications De Recherche Scientifique
Dimethyl 2,2'-[2,5-thienediylbis(methylene)]bis(1,3-benzothiazole-6-carboxylate) has been extensively studied for its potential applications in various scientific fields. The compound has been shown to exhibit potent anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for further research.
Propriétés
IUPAC Name |
methyl 2-[[5-[(6-methoxycarbonyl-1,3-benzothiazol-2-yl)methyl]thiophen-2-yl]methyl]-1,3-benzothiazole-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O4S3/c1-29-23(27)13-3-7-17-19(9-13)32-21(25-17)11-15-5-6-16(31-15)12-22-26-18-8-4-14(24(28)30-2)10-20(18)33-22/h3-10H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUTZMCZXYOLME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(S2)CC3=CC=C(S3)CC4=NC5=C(S4)C=C(C=C5)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-cyclohexyl-5-({1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5085285.png)
![N-{1-[1-(1,4-dithiepan-6-yl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5085287.png)

![N-(2-(4-bromophenyl)-1-{[(4-fluorophenyl)amino]carbonyl}vinyl)-2-fluorobenzamide](/img/structure/B5085296.png)

![ethyl 1-[4-methoxy-3-(methoxymethyl)benzyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5085322.png)

![3-[4-(3,4-dichlorophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5085333.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide](/img/structure/B5085359.png)
![8-{[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]thio}quinoline](/img/structure/B5085360.png)
![6-ethyl-2-[(4-isopropylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5085377.png)
![4-({4-[(4-carboxyphenyl)sulfonyl]phenyl}thio)phthalic acid](/img/structure/B5085386.png)
![2-{[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5085388.png)
